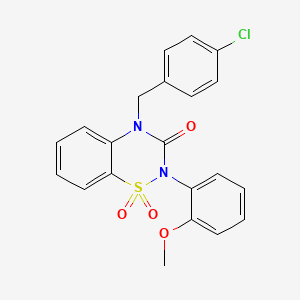

4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-28-19-8-4-2-6-17(19)24-21(25)23(14-15-10-12-16(22)13-11-15)18-7-3-5-9-20(18)29(24,26)27/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBJFYBDARYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for the compound is . Its structure features a benzothiadiazine core with substituents that may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to benzothiadiazines exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit various bacterial strains and fungi. While specific data on this compound is limited, the structural characteristics suggest potential efficacy against microbial pathogens.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzothiadiazine derivatives. For example, a study demonstrated that certain analogs could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of chlorine and methoxy groups in this compound may enhance its interaction with biological targets involved in cancer progression.

Neuroprotective Effects

Benzothiadiazine derivatives have been investigated for neuroprotective effects. Some compounds in this class have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation. The specific neuroprotective mechanisms of this compound remain to be elucidated but warrant further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease states.

- Receptor Modulation : Interaction with various receptors (e.g., neurotransmitter receptors) could mediate its effects on cellular signaling pathways.

- Oxidative Stress Reduction : Its potential antioxidant properties may help mitigate cellular damage caused by reactive oxygen species.

Study 1: Antimicrobial Efficacy

A comparative study on benzothiadiazine derivatives found that compounds with similar substitutions showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study suggested a correlation between the presence of halogen atoms and increased antibacterial activity.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | MIC = 32 µg/mL | MIC = 64 µg/mL |

| Compound B | MIC = 16 µg/mL | MIC = 32 µg/mL |

| 4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-... | Pending Evaluation | Pending Evaluation |

Study 2: Anticancer Potential

In vitro studies demonstrated that certain benzothiadiazine derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | G2/M Arrest |

| HCT116 | 30 | Apoptosis Induction |

Scientific Research Applications

Structural Characteristics

The compound features a unique benzothiadiazine structure that contributes to its biological activity. The presence of the chlorobenzyl and methoxyphenyl groups enhances its interaction with biological targets. The crystal structure has been analyzed, revealing that the aromatic rings are oriented in a manner conducive to π-π stacking interactions, which may be beneficial for its pharmacological properties .

Medicinal Chemistry Applications

Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its effectiveness against specific bacterial strains indicates its utility in developing new antibiotics or preservatives in food and pharmaceutical industries.

Anti-inflammatory Effects : Research has indicated that derivatives of benzothiadiazine compounds can exhibit anti-inflammatory properties. This suggests that 4-(4-chlorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could be explored for therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Fungicide Development : The compound's structural characteristics make it a candidate for development as a fungicide. Its efficacy against fungal pathogens could provide an alternative to existing agricultural chemicals, promoting sustainable farming practices.

Pesticide Formulations : Given its potential biological activity, this compound may also be incorporated into pesticide formulations aimed at controlling pest populations while minimizing environmental impact.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzothiadiazine derivatives:

- Cytotoxicity Studies : A study demonstrated that modifications to the benzothiadiazine scaffold significantly enhance cytotoxicity against human cancer cell lines compared to unmodified compounds .

- Antimicrobial Testing : Research indicated that certain derivatives possess broad-spectrum antimicrobial activity, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Key Observations :

- The 2,6-difluoro-4-methoxybenzyl substitution in the orexin ligand () introduces electron-withdrawing groups, which may stabilize receptor interactions via halogen bonds .

Variations in the Aryl Substituent

The 2-position aryl group influences steric and electronic interactions. Notable examples:

Key Observations :

- The 2-methoxyphenyl group in the target compound introduces ortho-substitution, which may hinder rotation and stabilize specific conformations compared to the para-substituted 4-methoxyphenyl isomer .

- Pyridine-based substituents (e.g., 5,6-dimethoxypyridin-3-yl) enhance solubility and hydrogen-bonding capacity, critical for orexin receptor binding .

Key Observations :

- Unlike meloxicam, the target compound lacks the carboxamide group, suggesting a different mechanism of action (e.g., non-COX inhibition) .

- Chlorine and methoxy substituents in analogs correlate with enhanced antibacterial activity, possibly due to increased membrane disruption .

Structural and Conformational Insights

- Crystallographic Data: The benzothiadiazinone ring adopts a half-chair conformation in analogs like 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, with sulfur and nitrogen atoms deviating from the plane by 0.476 Å and 0.227 Å, respectively . This conformation is stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O).

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

Substituent Introduction: React a chlorobenzyl precursor with a methoxyphenyl intermediate under basic conditions to form the benzothiadiazine core.

Cyclization: Use a dehydrating agent (e.g., POCl₃) to promote ring closure.

Oxidation: Treat with oxidizing agents (e.g., H₂O₂ in acetic acid) to introduce the 1,1-dioxide moiety.

Key Analytical Techniques:

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123 K) to minimize thermal motion .

- Structure Solution: Use direct methods (e.g., SHELXS) for phase determination.

- Refinement: SHELXL for iterative refinement of atomic coordinates, displacement parameters, and constraints. Typical parameters include:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism) or computational approximations. Strategies include:

Experimental Validation:

- Perform 2D NMR (e.g., COSY, NOESY) to confirm spatial proximity of protons.

- Variable-temperature NMR to detect conformational changes.

Computational Refinement:

- Use Density Functional Theory (DFT) with solvent models (e.g., PCM) to simulate NMR chemical shifts.

- Compare experimental and calculated IR/Raman spectra for vibrational mode alignment.

Cross-Validation: Combine X-ray crystallography (ground-state structure) with molecular dynamics (MD) simulations to model flexibility .

Q. What methodologies are employed to study the environmental fate and transformation products of this compound?

Methodological Answer:

- Experimental Design (Laboratory):

- Hydrolysis/Photolysis Studies: Expose the compound to UV light (simulated sunlight) and aqueous buffers (pH 4–9) to mimic environmental conditions.

- Analytical Workflow:

- Sample Preparation: Solid-phase extraction (SPE) for trace analysis.

- Detection: LC-MS/MS or HRMS to identify transformation products (e.g., demethylation or sulfone cleavage).

Q. How can computational chemistry predict the biological activity of this benzothiadiazine derivative?

Methodological Answer:

- Target Identification:

- Molecular Docking: Use AutoDock Vina or Schrödinger to screen against target proteins (e.g., kinases or GPCRs).

- Pharmacophore Modeling: Identify essential interactions (e.g., hydrogen bonds with the methoxyphenyl group).

- Mechanistic Insights:

Key Citations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.